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Get Quote

Application Note: Engineering Nuclease-Resistant & Functionalized Aptamers via 2'-Amino-

dCTP SELEX

Executive Summary & Strategic Advantage
The development of aptamers for therapeutic and diagnostic applications is frequently

bottlenecked by two factors: biological stability and chemical versatility. Natural DNA aptamers

are susceptible to rapid degradation by serum nucleases (half-life < 1 hour). Furthermore, they

lack reactive handles for site-specific conjugation without compromising binding affinity.

This guide details the integration of 2'-Amino-2'-deoxycytidine-5'-triphosphate (2'-NH2-

dCTP) into the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) workflow.

Why 2'-Amino-dCTP?

Nuclease Resistance: The replacement of the 2'-hydroxyl group with an amino group alters

the sugar pucker and electrostatic environment, rendering the phosphodiester backbone

significantly more resistant to nucleolytic cleavage (particularly by nucleases dependent on

the 2'-OH).
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Chemical "Velcro": The aliphatic primary amine at the 2' position serves as a nucleophilic

handle. Unlike 5'- or 3'-end labeling, which offers only one attachment point, 2'-amino

incorporation allows for high-density functionalization (e.g., fluorophores, PEGylation, drug

conjugation) using standard NHS-ester chemistry after the selection process.

Technical Deep Dive: The Chemistry of Modification
To successfully execute this protocol, one must understand the structural implications.

The Molecule: 2'-Amino-dCTP replaces the natural dCTP.

The Challenge (Sterics & Enzymes): The 2'-amino group projects into the minor groove of

the DNA helix. While Watson-Crick base pairing is preserved (C still pairs with G), the bulkier

amino group creates steric hindrance. Standard Taq polymerase lacks the active site

flexibility to efficiently incorporate this modified nucleotide.

The Solution: We utilize variants of archaeal DNA polymerases (e.g., Deep Vent (exo-) or

KOD) which possess larger active site clefts and higher processivity, allowing for the

"forcing" of modified bases into the nascent strand.

Visual Workflow: The Modified SELEX Cycle
The following diagram illustrates the cyclical process, highlighting the critical "Translation"

steps between Modified DNA (for selection) and Natural DNA (for amplification/sequencing).
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Figure 1: The 2'-Amino-dCTP SELEX Cycle. Note the oscillation between modified DNA (for

function) and natural DNA (for replication).

Detailed Protocols
Phase 1: Library Preparation & Modified PCR
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Objective: Generate a pool of double-stranded DNA where every Cytosine is a 2'-Amino-

Cytosine.

Critical Reagents:

Polymerase:Deep Vent (exo-) DNA Polymerase (NEB) or KOD XL (Merck). Note: Standard

Taq will fail.

Nucleotide Mix:

dATP, dGTP, dTTP (Natural): 2 mM each.

2'-Amino-dCTP: 2 mM (Replace natural dCTP entirely).

Primers:

Forward Primer (FP): Fluorescently labeled (optional, for quantification).

Reverse Primer (RP): 5'-Biotinylated (essential for strand separation).

Protocol:

Assembly: In a PCR tube, combine:

1x ThermoPol Buffer (or manufacturer specific buffer).

2 mM MgSO4 (Total Mg2+ is critical; titrate between 2-6 mM if yield is low).

0.2 mM dATP, dGTP, dTTP.

0.2 mM 2'-Amino-dCTP.

0.5 µM Forward Primer.

0.5 µM Biotin-Reverse Primer.

10-100 ng Template Library (Natural DNA).

2 U Deep Vent (exo-) Polymerase.
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Nuclease-free H2O to 50 µL.

Cycling:

95°C for 2 min (Initial Denaturation).

Cycle (15-20x):

95°C for 30 sec.

55°C (or Tm specific) for 30 sec.

72°C for 1 min (Extension time must be doubled compared to standard PCR to allow the

enzyme to process the modified base).

72°C for 5 min.

Validation: Run 5 µL on a 3% Agarose gel or 10% TBE-PAGE. Modified DNA often migrates

slower (retarded mobility) due to increased mass and altered charge.

Phase 2: Strand Separation (Generating ssDNA)
Objective: Isolate the modified "sense" strand for selection.

Bead Prep: Wash 50 µL Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1)

with 2x B&W Buffer (10 mM Tris-HCl, 1 mM EDTA, 2 M NaCl).

Capture: Incubate PCR product with beads for 15 min at Room Temp (RT).

Wash: Remove supernatant.[1] Wash beads 3x with 1x B&W Buffer.[2]

Elution (Alkaline Denaturation):

Add 50 µL of freshly prepared 20 mM NaOH.

Incubate 2-5 min at RT.

Magnetically separate. Collect the Supernatant (This contains the non-biotinylated,

modified sense strand).
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Immediate Action: Neutralize supernatant with equimolar HCl or by adding into a buffered

selection buffer (e.g., PBS + MgCl2).

Phase 3: Selection (The Partitioning)
Execute standard SELEX partitioning based on your target (Filter binding for proteins, Cell-

SELEX for live cells).

Pro-Tip: Include 0.05% BSA and tRNA/Salmon Sperm DNA to block non-specific binding, as

2'-amino DNA can be "stickier" than natural DNA due to the positive charge of the amine at

neutral pH.

Phase 4: Regeneration PCR (Back-Conversion)
Objective: Convert the eluted modified aptamers back to natural DNA for the next round of

amplification.

Template: Use 5-10 µL of the eluted aptamer pool.

Reagents: Use Standard Taq Polymerase and Natural dNTPs (dATP, dGTP, dCTP, dTTP).

Rationale: Taq polymerase reads 2'-amino-dC templates reasonably well (treating them as

C) but incorporates natural dC.

Cycling: Run 6-10 cycles to generate natural dsDNA.

Next Round: Use this natural dsDNA as the template for Protocol Phase 1.

Post-SELEX Functionalization: NHS-Ester
Conjugation
Once a winning sequence is identified, the 2'-amino groups allow for covalent attachment of

NHS-ester activated fluorophores (e.g., NHS-Fluorescein, NHS-PEG).

Mechanism: The reaction occurs between the primary amine (on the DNA sugar) and the N-

hydroxysuccinimide (NHS) ester, forming a stable amide bond.[3]
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Figure 2: Conjugation logic. High pH is required to ensure the 2'-amine is unprotonated (NH2)

rather than ammonium (NH3+).

Conjugation Protocol:

Buffer Exchange: Dissolve 2'-amino-DNA in 0.1 M Sodium Bicarbonate (NaHCO3), pH 8.3 -

8.5.

Warning: Do NOT use Tris buffer (it contains amines that will compete).[4]

Reagent Prep: Dissolve NHS-Ester ligand in anhydrous DMSO (10 mg/mL).

Reaction: Add NHS-ligand to DNA solution at a 10-20 molar excess.

Incubation: 1-2 hours at Room Temp in the dark.

Purification: Remove excess NHS-ester using a Sephadex G-25 spin column or Ethanol

precipitation.[1]

QC: Analyze by PAGE. The conjugate will have a higher molecular weight and likely different

fluorescence properties.

Troubleshooting & Quality Control
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Issue Probable Cause Corrective Action

Low PCR Yield (Modified)
Polymerase stalling; Mg2+

depletion.

Increase Extension time to 2

min. Titrate MgSO4 up to 6

mM. Switch to KOD XL.

Smearing on Gel
Over-amplification or primer

dimers.

Reduce cycle number. Add 3-

5% DMSO to the PCR mix to

relax secondary structures.

Sequencing Errors
Direct sequencing of modified

DNA.

Must perform "Regeneration

PCR" (Phase 4) with natural

dNTPs before sending for

Sanger/NGS.

No Conjugation Buffer pH too low.

Ensure pH is >8.0. The pKa of

2'-amine is ~6.2-7.0, but higher

pH ensures reactivity. Avoid

Tris.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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